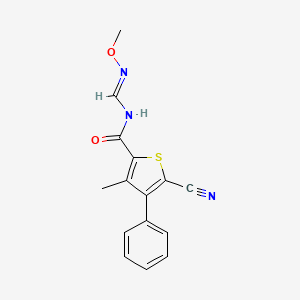
1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyridin-3-yl-imidazolyl-ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazole Ring:
- Starting with a pyridine derivative, the imidazole ring can be formed through a cyclization reaction involving appropriate precursors such as aldehydes or ketones and ammonia or amines under acidic or basic conditions.
-
Attachment of the Imidazole to the Pyridine:
- The imidazole ring is then linked to the pyridine moiety through a substitution reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
-
Formation of the Cyclopentanecarboxamide Core:
- The cyclopentanecarboxamide core is synthesized separately, typically starting from cyclopentanone, which undergoes amide formation with an appropriate amine.
-
Final Coupling:
- The final step involves coupling the 4-chlorophenyl group to the cyclopentanecarboxamide core, followed by linking the pyridin-3-yl-imidazolyl-ethyl moiety to complete the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the imidazole or pyridine rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives at the 4-chlorophenyl group.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays, targeting specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide core instead of cyclopentanecarboxamide.
Uniqueness: 1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with a 4-chlorophenyl group and a pyridin-3-yl-imidazolyl-ethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-19-7-5-18(6-8-19)22(9-1-2-10-22)21(28)26-13-15-27-14-12-25-20(27)17-4-3-11-24-16-17/h3-8,11-12,14,16H,1-2,9-10,13,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEVPTRIXBGMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-indol-1-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2859556.png)
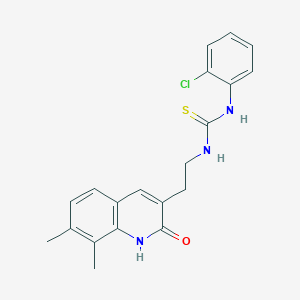
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)
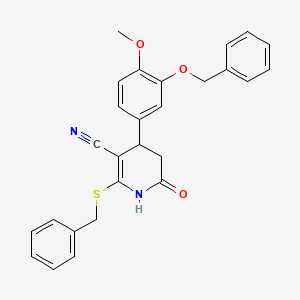
![3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B2859566.png)
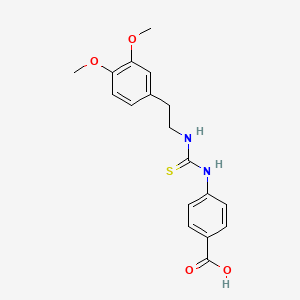
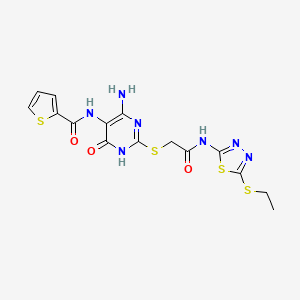
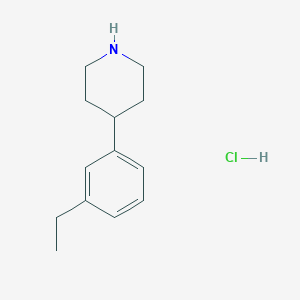

![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)

![N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2859577.png)
